2-Methyl-1-(naphthalen-2-YL)propan-2-amine
Description
Contextualization within Naphthalene-Derived Propanamine Chemistry
Naphthalene-derived compounds are a cornerstone in various areas of chemistry, particularly in medicinal chemistry and material science. nih.govijpsjournal.com The fusion of two benzene (B151609) rings gives the naphthalene (B1677914) structure a unique electronic and steric profile compared to a single benzene ring. nih.gov This often imparts valuable properties to its derivatives.
Propanamines, on the other hand, are a class of organic compounds containing a propyl group attached to a nitrogen atom. The presence of the amine group provides a site for hydrogen bonding and can act as a base or a nucleophile, making it a key functional group in the synthesis of more complex molecules. chemicalbook.com
The combination of the bulky, aromatic naphthalene moiety with the functional propanamine side chain in 2-Methyl-1-(naphthalen-2-yl)propan-2-amine results in a molecule with a specific three-dimensional structure and chemical reactivity. The 2-methyl groups on the propanamine chain introduce steric hindrance around the amino group, which can influence its reactivity and interaction with biological targets.
Historical Perspective of this compound and Related Structures
While the specific initial synthesis of this compound is not widely documented in seminal literature, its structural motif is found in compounds of historical and pharmaceutical interest. The synthesis of related 2-aryl-2-methylpropan-1-amine structures has been a subject of research, particularly in the context of developing new pharmaceuticals.
A significant development in the synthesis of this class of compounds is outlined in patent literature. For instance, a method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds has been detailed, which can be conceptually applied to the naphthalene analog. chemicalbook.com This synthetic route typically involves the reaction of a substituted benzyl (B1604629) halide (in this case, a naphthalen-2-ylmethyl halide) with isobutyronitrile (B166230) in the presence of a base. The resulting nitrile is then subjected to a series of reactions, including hydrolysis, a Curtius rearrangement, and catalytic hydrogenation, to yield the final primary amine. chemicalbook.com This method represents a scalable and efficient approach to this class of compounds.
The development of synthetic routes to such molecules is often driven by their potential application as building blocks for more complex targets, including those with therapeutic potential like β2-adrenergic receptor agonists. chemicalbook.com
Significance of this compound as a Research Chemical and Precursor
This compound is primarily recognized as a research chemical and a building block in organic synthesis. pharmaffiliates.com Its availability from various chemical suppliers underscores its utility in the research and development sector. chemicalbook.comcymitquimica.com
The significance of this compound lies in its potential as a precursor for the synthesis of more elaborate molecules. The primary amine group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of new functional groups and the construction of larger molecular architectures. The naphthalene moiety, on the other hand, can be a key pharmacophore or a structural anchor in the design of new bioactive compounds.
The general class of naphthalene derivatives has been extensively explored in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications, including antimicrobial and anti-inflammatory agents. nih.govijpsjournal.comresearchgate.net The structural framework of this compound makes it an attractive starting point for the synthesis of new chemical entities within these and other therapeutic areas.
Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 3.5 pharmaffiliates.com |
| Hydrogen Bond Donor Count | 1 pharmaffiliates.com |
| Hydrogen Bond Acceptor Count | 1 pharmaffiliates.com |
| Rotatable Bond Count | 2 pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-naphthalen-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKTCTZFQZRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572067 | |
| Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198226-63-0 | |
| Record name | α,α-Dimethyl-2-naphthaleneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198226-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Dimethyl-2-(naphthalen-2-yl)ethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198226630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1-Dimethyl-2-(naphthalen-2-yl)ethyl]amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CL5D8DU8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Methyl 1 Naphthalen 2 Yl Propan 2 Amine
Diverse Synthetic Routes to 2-Methyl-1-(naphthalen-2-YL)propan-2-amine
The synthesis of this compound and its structural relatives can be achieved through several distinct methodologies. These routes often involve the construction of the core carbon skeleton followed by the introduction or modification of the amine functional group.
Katritzky salts, which are N-substituted 2,4,6-triarylpyridinium salts, have become valuable intermediates in organic synthesis. uniovi.es They serve as effective precursors for generating alkyl radicals through a deaminative pathway, enabling the formation of new carbon-carbon bonds. researchgate.netrsc.org This approach is particularly useful for the deaminative functionalization of alkylamines. researchgate.net The bulky 2,4,6-triphenylpyridine (B1295210) moiety enhances the performance of the salt as a leaving group. uniovi.es This strategy can be applied to the synthesis of analogues of this compound by coupling an appropriate amine-derived radical with a suitable carbon-based reaction partner. A nickel-catalyzed deaminative alkylation using Katritzky salts provides a practical method for constructing C(sp³)–C(sp³) bonds. organic-chemistry.org
A key application of Katritzky salts in forming C-C bonds is the alkylation of nitronate anions. Aliphatic nitro-compounds can be effectively α-alkylated using 1-substituted-2,4,6-triphenylpyridinium cations. rsc.org This process involves the reaction of a nitronate, formed by deprotonating a nitroalkane, with a Katritzky salt. The subsequent reduction of the resulting nitro group yields the desired amine.
For the synthesis of a phenyl analogue, 2-methyl-1-phenyl-2-propanamine, a synthetic sequence was envisioned where a nitronate is alkylated with a Katritzky salt, followed by the reduction of the nitro group to afford the final amine product. uniovi.es This methodology demonstrates the potential for synthesizing the naphthalenyl target compound by selecting the appropriate naphthalenyl-containing starting materials.
Katritzky salts are readily synthesized and are often stable to both air and moisture. uniovi.es The standard preparation involves a single condensation step between a primary amine and a 2,4,6-triarylpyrylium salt, such as the commercially available 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate. uniovi.esacs.org The reaction is typically carried out by heating the primary amine and the pyrylium (B1242799) salt in a solvent like ethanol. uniovi.espku.edu.cn
A typical laboratory procedure involves suspending the pyrylium salt in ethanol, adding the primary amine and a non-nucleophilic base like triethylamine (B128534), and refluxing the mixture. uniovi.es The triethylamine acts as a base to prevent the protonation of the primary amine. uniovi.es The product, the Katritzky salt, often precipitates upon cooling and can be isolated by filtration. uniovi.es Continuous-flow synthesis methods have also been developed, significantly reducing reaction times from hours to minutes. acs.org
Table 1: Reagents and Conditions for Katritzky Salt Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Reference |
|---|---|---|---|---|---|
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | Benzylamine | Triethylamine | Ethanol | Reflux, 2 hours | uniovi.es |
| Pyrylium Salt | Primary Amine | Not specified | Ethanol | Reflux, few hours | acs.org |
The reduction of a nitro group is a fundamental transformation in organic chemistry for the synthesis of primary amines. This method is highly applicable for producing precursors to the target compound. For instance, a molecule like 2-methyl-1-(naphthalen-2-yl)-2-nitropropane could be synthesized and subsequently reduced to yield this compound. A variety of reducing agents can be employed for this conversion, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org
The use of zinc metal in acidic conditions provides a mild and effective method for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com This method is often preferred due to its selectivity and tolerance of other reducible functional groups. niscpr.res.in The reaction can be carried out using zinc dust in the presence of an acid such as acetic acid or with ammonium (B1175870) formate (B1220265) or ammonium chloride in an aqueous medium. commonorganicchemistry.comniscpr.res.inniscair.res.in
The zinc and ammonium formate system is particularly rapid and selective, proceeding at room temperature and often completing within minutes. niscpr.res.in The work-up is generally straightforward, and the products are typically obtained in high yields. niscpr.res.in This approach avoids the use of more expensive catalysts like palladium or platinum. niscpr.res.in Similarly, zinc dust with ammonium chloride in water has been shown to effectively reduce nitrophenols to aminophenols, indicating its utility for nitro group reduction while avoiding harsh mineral acids. niscair.res.in
Table 2: Conditions for Zinc-Mediated Nitro Group Reduction
| Reducing System | Medium/Acid | Key Features | Reference |
|---|---|---|---|
| Zinc (Zn) | Acetic Acid (AcOH) | Mild method, tolerates other reducible groups. | commonorganicchemistry.com |
| Zinc (Zn) dust | Ammonium Formate (HCOONH₄) | Rapid, selective, room temperature, high yield. | niscpr.res.in |
| Zinc (Zn) dust | Ammonium Chloride (NH₄Cl) | Aqueous medium, avoids strong mineral acids. | niscair.res.in |
The general sequence is as follows:
C-C Bond Formation: A substituted benzyl (B1604629) halide (e.g., benzyl chloride) is reacted with isobutyronitrile (B166230) in the presence of an organic base and a solvent like THF at low temperatures (-78°C to 0°C). This step forms a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate. google.com
Hydrolysis: The resulting nitrile is hydrolyzed using a base in a solvent at elevated temperatures (80°C to 220°C) to yield the corresponding 2-methyl-1-substituted phenyl-2-butyric acid. google.com
Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement to form an isocyanate, which is then converted to a carbamate (B1207046), such as a benzyl carbamate. google.com
Deprotection/Reduction: Finally, the carbamate is cleaved, often through catalytic hydrogenation, to yield the final product, 2-methyl-1-substituted phenyl-2-propanamine. google.com
To synthesize this compound using this pathway, one would begin with a naphthalen-2-ylmethyl halide instead of a substituted benzyl halide.
Table 3: Summary of a Novel Synthetic Pathway
| Step | Reaction | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Alkylation of Isobutyronitrile | Substituted Benzyl Halide, Organic Base, THF, -78°C to 0°C | google.com |
| 2 | Nitrile Hydrolysis | Base, Solvent, 80°C-220°C | google.com |
| 3 | Curtius Rearrangement & Carbamate Formation | Reagents for rearrangement (e.g., DPPA), Benzyl Alcohol | google.com |
| 4 | Final Amine Formation | Catalytic Hydrogenation (e.g., H₂, Catalyst) | google.com |
Novel Synthetic Pathways to 2-Methyl-1-Substituted Phenyl-2-Propanamine Compounds Applicable to this compound
Stereoselective Synthesis of this compound and Its Chiral Analogues
The synthesis of specific enantiomers of chiral amines like this compound is of significant interest, as the physiological activity of chiral molecules often resides in only one enantiomer. mdpi.com Asymmetric methodologies are employed to control the formation of the chiral center.
Enzymatic Resolution and Biotransformations
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.net This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer, allowing for its separation from the other. researchgate.net For instance, lipase-catalyzed transesterification can be used to resolve racemic alcohols, which are often precursors to chiral amines. researchgate.net
In the context of synthesizing chiral 2-arylpropylamines, one-pot multi-step enzymatic cascades have been developed. mdpi.com These can involve a dynamic kinetic resolution, where a racemic starting material is converted into a single chiral product in high yield and enantiomeric excess. mdpi.com Such a process might involve an isomerase to generate a prochiral intermediate from a racemic substrate, followed by an enantioselective amination catalyzed by a transaminase to produce the desired (R)- or (S)-amine. mdpi.com
Organometallic Reactions for Asymmetric Centers
Organometallic chemistry offers a range of methods for establishing asymmetric centers. The cross-coupling of Grignard reagents with allylic or benzylic halides, often catalyzed by transition metals like cobalt or silver, can form carbon-carbon bonds, including quaternary carbon centers. organic-chemistry.org While not directly forming the amine, these methods are crucial for constructing the chiral carbon framework.
For the asymmetric synthesis of 2-arylethylamines, organocatalysis and organophotocatalysis have emerged as effective metal-free alternatives. mdpi.com These methods can facilitate the construction of C-N and C-C bonds in a single, stereocontrolled step. mdpi.com For example, an excited photocatalyst can enable the addition of a nitrogen-containing group to an alkene, followed by an internal ring-closing reaction to generate complex chiral structures. mdpi.com
Chemical Derivatization of this compound
A key chemical transformation of this compound is its N-methylation to yield N-Methyl-1-(naphthalen-2-YL)propan-2-amine, a compound also known as Methamnetamine or PAL-1046. wikipedia.orgnih.gov This conversion involves the introduction of a methyl group onto the nitrogen atom of the primary amine.
Standard organic synthesis methodologies can be employed for this transformation. A common approach for the N-methylation of primary amines is reductive amination. This two-step process would first involve the reaction of this compound with formaldehyde (B43269) to form an intermediate imine or aminal. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, would yield the desired N-methylated product, Methamnetamine.
Alternatively, direct alkylation of the primary amine with a methylating agent like methyl iodide or dimethyl sulfate (B86663) can be performed. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or sulfuric acid byproduct. However, this method can sometimes lead to over-alkylation, producing quaternary ammonium salts.
Another effective method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde. rsc.org In this one-pot procedure, the primary amine is reductively methylated, with formic acid acting as the reducing agent. This method is often preferred due to its mild conditions and high selectivity for the formation of tertiary amines from primary or secondary amines.
The successful synthesis of Methamnetamine from its primary amine precursor highlights a fundamental chemical derivatization that alters the compound's steric and electronic properties. nih.gov
| Precursor | Product | Common Methylation Methods |
| This compound | N-Methyl-1-(naphthalen-2-YL)propan-2-amine (Methamnetamine) | Reductive Amination, Direct Alkylation, Eschweiler-Clarke Reaction |
The reactivity of naphthylpropanamines, such as this compound and its derivatives, is dictated by the interplay of the amine moiety and the naphthalene (B1677914) ring system. Both functional groups exhibit characteristic reactions, and their proximity to each other can influence their respective reactivities.
The amine moiety of naphthylpropanamines is susceptible to oxidation. Primary amines can be oxidized to various products, including hydroxylamines, nitroso compounds, and nitro compounds, depending on the oxidizing agent and reaction conditions. For instance, the use of a peroxy acid could lead to the formation of the corresponding nitro derivative.
The naphthalene ring system can also undergo oxidation. Enzymatic oxidation, for example by naphthalene dioxygenase, can introduce hydroxyl groups onto the aromatic ring, leading to the formation of diols. nih.gov Chemical oxidation with strong oxidizing agents can lead to the cleavage of the aromatic ring system. In the case of aminonaphthalenes, autoxidation can occur, particularly for derivatives with hydroxyl groups in the ortho position to the amine, leading to the formation of naphthoquinone imine derivatives. dss.go.th
While the parent compound this compound is generally stable to reduction under standard conditions, derivatives of this molecule can undergo reduction. For example, if the naphthalene ring were to be nitrated, the resulting nitro group could be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl). Similarly, if the amine were to be oxidized to a nitro group, it could be selectively reduced back to the amine.
The amine group of this compound is a nucleophile and can participate in nucleophilic substitution reactions. For example, it can react with acyl halides or anhydrides to form amides. It can also react with alkyl halides to form secondary, tertiary, and quaternary ammonium salts.
The naphthalene ring is an aromatic system and thus undergoes electrophilic substitution reactions. The directing effect of the propan-2-amine substituent will influence the position of substitution. The alkylamine group is an activating, ortho-, para-directing group. However, due to the steric hindrance of the propan-2-amine group, electrophilic attack is more likely to occur on the other ring of the naphthalene system. The positions on the naphthalene ring are not all equivalent, and the substitution pattern will be influenced by both electronic and steric factors. For example, electrophilic substitution reactions on 3-nitro-2-naphthylamine (B77541) and its N-acylated derivatives have been studied, providing insight into the reactivity of substituted naphthalenes. rsc.org
| Reaction Type | Functional Group | Potential Reactions and Products |
| Oxidation | Amine Moiety | Formation of hydroxylamines, nitroso, or nitro compounds. |
| Naphthalene Ring | Hydroxylation to form diols; cleavage of the ring with strong oxidants. | |
| Reduction | Nitro Derivatives | Reduction of nitro groups to amino groups. |
| Nucleophilic Substitution | Amine Group | Acylation to form amides; alkylation to form higher order amines. |
| Electrophilic Substitution | Naphthalene Ring | Halogenation, nitration, sulfonation, Friedel-Crafts alkylation/acylation at various positions on the ring system. |
Mechanistic Investigations of 2 Methyl 1 Naphthalen 2 Yl Propan 2 Amine and Its Derivatives
Mechanistic Pathways in the Synthesis of 2-Methyl-1-(naphthalen-2-YL)propan-2-amine
The synthesis of primary amines such as this compound can be approached through various mechanistic pathways. Modern synthetic strategies often leverage radical chemistry or classical rearrangement reactions to construct the core amine functionality. These methods provide routes to complex molecules from readily available starting materials.
Katritzky salts, which are N-substituted pyridinium salts, have become important building blocks in organic synthesis for generating alkyl radicals. nih.gov These bench-stable salts can be easily prepared from primary amines, including structural analogs of the target compound. researchgate.net The core of this methodology lies in the deaminative functionalization, where the C-N bond of the amine is converted into a C-C or C-heteroatom bond via a radical intermediate. researchgate.net
The general mechanism involves a single-electron transfer (SET) to the pyridinium salt, which fragments to produce a pyridine leaving group and a carbon-centered radical. nih.gov This process can be initiated photochemically, often under visible-light photoredox catalysis, or through transition-metal catalysis. nih.govresearchgate.net Once formed, the alkyl radical is a versatile intermediate that can participate in a variety of bond-forming reactions, such as alkylations, arylations, and borylations. nih.gov This deaminative pathway allows for the conversion of abundant and inexpensive alkyl amines into precursors for more complex molecular structures. nih.gov
In the context of Katritzky salt chemistry, the primary intermediate is the alkyl radical generated via the fragmentation of the pyridinium salt. nih.gov For instance, a proposed mechanism often begins with a photoinduced decomposition, which may be promoted by the presence of an acid, to generate the carbon-centered radical. researchgate.net This highly reactive species can then be trapped by a suitable reaction partner, such as an alkene. This addition forms a new tertiary radical intermediate, which is poised for subsequent transformations, including intramolecular cyclization or further intermolecular reactions to build molecular complexity. researchgate.net
Alternatively, a classical approach to synthesizing primary amines like this compound involves the Curtius rearrangement. google.com In this pathway, the key intermediates are an acyl azide, an isocyanate, and an unstable carbamic acid. jove.comorganic-chemistry.org The synthesis begins with a carboxylic acid, which is converted into an acyl azide. This is typically achieved by first converting the carboxylic acid to an acid chloride, followed by substitution with sodium azide. libretexts.org The acyl azide then undergoes thermal or photochemical rearrangement to form an isocyanate intermediate. jove.comwikipedia.org This isocyanate is the central transformative intermediate; subsequent reaction with a nucleophile like water leads to the final amine product. wikipedia.org
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom. libretexts.org The reaction is defined as the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the concurrent loss of nitrogen gas. organic-chemistry.orgwikipedia.org
The mechanism of the rearrangement is now understood to be a concerted process. wikipedia.org While it was previously thought to proceed through a two-step pathway involving the formation of a discrete acyl nitrene intermediate, experimental and theoretical evidence suggests that the migration of the alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the expulsion of dinitrogen. wikipedia.org This concerted pathway is supported by the absence of nitrene insertion byproducts and by thermodynamic calculations. wikipedia.org A key feature of this rearrangement is that the migrating group retains its stereochemical configuration. wikipedia.org
Once the isocyanate intermediate is formed, it can be hydrolyzed to produce the primary amine. wikipedia.org This occurs through the nucleophilic attack of water on the carbonyl carbon of the isocyanate, which generates an unstable carbamic acid. jove.comorganic-chemistry.org The carbamic acid then spontaneously undergoes decarboxylation, releasing carbon dioxide and yielding the desired primary amine. jove.com A patented synthesis for compounds of the 2-methyl-1-substituted phenyl-2-propanamine class, structurally analogous to the target compound, explicitly utilizes a Curtius rearrangement as a key step. google.com
Mechanistic Pharmacology of this compound Derivatives
The pharmacological profiles of naphthylpropanamine derivatives are characterized by their interactions with monoamine neurotransmitter systems. These interactions are fundamental to their effects on the central nervous system.
The parent compound, naphthylaminopropane, demonstrates a complex interaction profile with multiple components of the monoaminergic system. It functions as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org In addition to its action on transporters, naphthylaminopropane also interacts directly with serotonin receptors. It acts as an agonist at the 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂꜀ receptors. wikipedia.org Specifically, it is a full agonist at the 5-HT₂ₐ and 5-HT₂₋ receptors and a weak partial agonist at the 5-HT₂꜀ receptor. wikipedia.org The analysis of such ligand-receptor interactions often reveals that binding may occur at distinct high- and low-affinity sites within the receptor population. nih.gov
The binding affinities of naphthylaminopropane at these serotonin receptors have been quantified, with the following half-maximal effective concentration (EC₅₀) values reported:
5-HT₂ₐ Receptor: 466 nM wikipedia.org
5-HT₂₋ Receptor: 40 nM wikipedia.org
5-HT₂꜀ Receptor: 2.3 nM wikipedia.org
N-Methyl-1-(naphthalen-2-YL)propan-2-amine, also known as methamnetamine, is the N-methylated derivative of naphthylaminopropane. wikipedia.org Its primary mechanism of action is as a releasing agent for all three major monoamine neurotransmitters: serotonin, norepinephrine, and dopamine. wikipedia.org This classifies it as a triple monoamine releasing agent. wikipedia.org Studies have quantified its potency for inducing the release of each of these neurotransmitters. wikipedia.org
The table below summarizes the in vitro data for the monoamine release profile of N-Methyl-1-(naphthalen-2-YL)propan-2-amine.
This profile indicates that the compound is a potent releasing agent at all three transporters, with the highest potency observed for the dopamine and serotonin transporters. wikipedia.org
Table of Compounds
Neurotransmitter Interaction Profiles of N-Methyl-1-(naphthalen-2-YL)propan-2-amine
Dopamine Transporter Interactions
The interaction of this compound with the dopamine transporter (DAT) is a key area of its mechanistic investigation. The DAT is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of dopaminergic signaling. nih.govnih.gov Drugs that interfere with this process can significantly alter dopamine levels and have profound effects on mood, motivation, and motor control. nih.gov
Compounds like this compound are structurally related to phenethylamines, a class of compounds known to interact with monoamine transporters. researchgate.net The mechanism of interaction can vary; compounds can act as competitive inhibitors (blockers) that bind to the transporter to prevent dopamine reuptake, or as substrates (releasers) that are transported into the neuron and trigger reverse transport (efflux) of dopamine. nih.gov
The specific structural features of this compound are expected to dictate its affinity and activity at the DAT. The substitution of the typical phenyl ring of phenethylamines with a larger, more lipophilic naphthalene (B1677914) moiety can influence binding. Studies on related naphthalene-substituted cathinones, such as 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN), have shown effects on dopamine-related gene expression, suggesting a significant interaction with the dopamine system. nih.gov Furthermore, the α-methyl group on the propane side chain is a characteristic feature of amphetamine and its derivatives, which are well-known DAT substrates and releasing agents. wikipedia.org
Structure-activity relationship (SAR) studies of DAT ligands provide further insight. The nature and position of substituents on the aromatic ring and the alkylamine side chain are critical for determining potency and selectivity. While specific binding affinity (Ki) and uptake inhibition (IC50) data for this compound are not available in the reviewed literature, data from related compounds illustrate the potential range of activity.
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
|---|---|---|
| (S)-N-ethyl-1-(2-naphthyl)propan-2-amine | 130 | 120 |
| 1-(Naphthalen-2-yl)propan-2-amine | 240 | 200 |
| This compound | Data not available | Data not available |
This table presents illustrative data from related naphthalene-based compounds to provide context for potential dopamine transporter interactions. The data for (S)-N-ethyl-1-(2-naphthyl)propan-2-amine is referenced from literature on PAL-1045. nih.gov
Serotonin Release Mechanisms
The ability of this compound to induce serotonin release is another critical aspect of its pharmacological profile. Serotonin releasing agents (SRAs) are compounds that cause the non-exocytotic release of serotonin from presynaptic neurons by interacting with the serotonin transporter (SERT). nih.govwikipedia.org This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which simply block the reuptake of serotonin. psychopharmacologyinstitute.com
The process of serotonin release is typically mediated by the compound acting as a SERT substrate. nih.gov The SRA binds to and is transported into the neuron by SERT. Once inside, it disrupts the storage of serotonin in synaptic vesicles, leading to an increase in cytosolic serotonin levels. This elevated intracellular serotonin concentration causes the transporter to reverse its direction of transport, moving serotonin out of the neuron and into the synaptic cleft. taylorandfrancis.com
The chemical structure of this compound contains features common to other SRAs. Its phenethylamine-like backbone is a core scaffold for many monoamine releasing agents. wikipedia.org Compounds like fenfluramine, a well-studied SRA, are substituted amphetamines that effectively release serotonin. nih.govtaylorandfrancis.com The bulky naphthalene group of this compound likely enhances its lipophilicity, which may facilitate its interaction with the transporter embedded in the neuronal membrane. While direct experimental data on the serotonin releasing potency (EC50) of this specific compound is scarce, examining related structures can provide an estimate of its potential activity.
| Compound | Serotonin Release (EC50, nM) |
|---|---|
| Fenfluramine | 49 |
| 5-chloro-α-methyltryptamine (PAL-542) | ~100 |
| This compound | Data not available |
This table includes illustrative data for known serotonin releasing agents to contextualize the potential activity of the target compound. wikipedia.org
Serotonin Receptor (5-HT2A, 5-HT2B, 5-HT2C) Agonism of Related Structures
Beyond transporter-mediated effects, direct interaction with serotonin receptors is a key component of the pharmacology of many phenethylamine derivatives. The 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is of particular interest. semanticscholar.orgresearchgate.net These G-protein-coupled receptors are involved in a wide array of central nervous system functions, and their activation can lead to significant physiological and behavioral effects. vu.edu.aufabad.org.tr
Structure-activity relationship (SAR) studies have established that phenethylamines and tryptamines are two of the major classes of 5-HT2A receptor agonists. nih.govnih.govkoreascience.kr The affinity and efficacy of a compound at these receptors are determined by its specific chemical structure, including substitutions on the aromatic ring and the amine side chain. nih.gov For instance, N-benzyl substitutions on phenethylamines can enhance binding and functional activity at 5-HT receptors. researchgate.net
| Compound / Receptor | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |
|---|---|---|---|
| Norfenfluramine | 27 | 1.3 | 0.6 |
| Lorcaserin (5-HT2C Agonist) | 100 | 147 | 15 |
| This compound | Data not available | Data not available | Data not available |
This table provides binding affinity data for related compounds to illustrate the potential for 5-HT2 receptor interactions. researchgate.netnih.gov
Enzyme Inhibition Mechanisms, including Monoamine Oxidase A (MAO-A)
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine and serotonin. acs.org Inhibition of MAO, particularly the MAO-A isoform which preferentially metabolizes serotonin, can lead to increased levels of these neurotransmitters in the brain. nih.govwikipedia.org Many amphetamine derivatives have been shown to be potent and selective inhibitors of MAO-A. nih.govresearchgate.netnih.gov
The mechanism of MAO inhibition by these compounds can be influenced by their chemical structure. researchgate.netacs.orgdocumentsdelivered.com SAR studies have revealed that modifications to the aromatic ring, side chain, and amino group of the phenethylamine scaffold can modulate the inhibitory properties of these molecules. nih.govresearchgate.netnih.gov A key structural feature of this compound is the methyl group on the α-carbon of the side chain. This feature is shared with amphetamine, which transforms the parent compound, phenethylamine (a MAO-B substrate), into a selective MAO-A inhibitor. nih.gov
| Compound | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) |
|---|---|---|
| Amphetamine | 3.3 | >100 |
| Phenelzine (Non-selective MAOI) | 0.08 | 0.05 |
| This compound | Data not available | Data not available |
This table presents MAO inhibition data for amphetamine and a clinical MAOI to provide context for the potential enzyme inhibition of the target compound.
Calcium-sensing Receptor (CaSR) Blocking Action for NPS-2143 Precursors
The calcium-sensing receptor (CaSR) is a G-protein-coupled receptor that plays a vital role in regulating extracellular calcium levels. nih.gov Antagonists of this receptor, known as calcilytics, block its activity and stimulate the secretion of parathyroid hormone. nih.govwikipedia.org NPS-2143 is a potent and selective CaSR antagonist that has been instrumental in studying the function of this receptor. nih.govwikipedia.orgbeilstein-journals.orgnih.govmedchemexpress.comtocris.com
The chemical structure of NPS-2143 is 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile. wikipedia.org A key fragment of this molecule is the [1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino moiety. This substructure is identical to this compound. This structural overlap strongly suggests that this compound, or compounds derived from it, could serve as precursors or building blocks in the synthesis of CaSR antagonists.
The mechanism of action for calcilytics like NPS-2143 involves allosteric modulation. The antagonist binds to a site on the CaSR distinct from the calcium binding site, inducing a conformational change that prevents receptor activation. beilstein-journals.org Given the direct structural relationship, it is conceivable that this compound itself might possess some affinity for the CaSR, although it would likely be significantly less potent than the fully elaborated structure of NPS-2143. This potential interaction represents a distinct and important area of its mechanistic profile, separate from its effects on the monoaminergic system. The development of naphthalene derivatives as potential therapeutic agents has been an active area of research. nih.gov
| Compound | CaSR Antagonism (IC50, nM) |
|---|---|
| NPS-2143 | 43 |
| This compound | Data not available |
This table shows the high potency of the related CaSR antagonist NPS-2143. nih.govmedchemexpress.com
Computational and Theoretical Chemistry Applied to 2 Methyl 1 Naphthalen 2 Yl Propan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution within 2-Methyl-1-(naphthalen-2-YL)propan-2-amine, which in turn predicts its geometry, energy, and reactivity. researchgate.net
Detailed analysis of the electronic structure can reveal key chemical descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map can identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting how the molecule might interact with other chemical species, including biological targets. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H17N | PubChem nih.gov |
| Molecular Weight | 199.29 g/mol | PubChem nih.gov |
| XLogP3 | 3.5 | PubChem nih.gov |
| Monoisotopic Mass | 199.1361 g/mol | PubChem uni.lu |
| Polar Surface Area | 26 Ų | PubChem nih.gov |
This table is generated based on computationally predicted data.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein receptor. nih.govyoutube.com These studies are instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
The process begins with obtaining the three-dimensional structures of both the ligand and the receptor. If the receptor's structure has not been experimentally determined, a model can be generated using homology modeling. nih.gov The ligand, this compound, is then computationally placed into the binding site of the receptor in various orientations and conformations.
A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable interaction. These scores are based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's binding pocket. rsc.org The results can reveal key interactions that stabilize the ligand-receptor complex and can be used to refine the design of molecules with improved affinity and selectivity. nih.gov
Table 2: Illustrative Example of Docking Study Parameters
| Parameter | Description |
| Receptor | A specific protein target (e.g., a G-protein coupled receptor or an enzyme) |
| Ligand | This compound |
| Docking Software | Programs like AutoDock, Glide, or GOLD |
| Scoring Function | A mathematical method to rank potential binding modes |
| Binding Site | The specific region on the receptor where the ligand is predicted to bind |
This table represents typical parameters for a molecular docking study and is for illustrative purposes.
In Silico Prediction of Pharmacological Profiles and Biological Properties
In silico methods are widely used to predict the pharmacokinetic properties of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). mdpi.comresearchgate.net These predictions are crucial for assessing the drug-likeness of a molecule like this compound.
Various computational models are available to predict these properties. For instance, a compound's lipophilicity, often expressed as LogP, can be calculated to estimate its absorption and membrane permeability. The predicted XLogP3 value of 3.5 for this compound suggests moderate lipophilicity. nih.gov
Other models can predict interactions with metabolic enzymes, such as the cytochrome P450 family, which are responsible for the metabolism of many drugs. mdpi.com Predictions can also be made regarding a molecule's potential to be a substrate or inhibitor of transporters like P-glycoprotein, which can affect its distribution and elimination. mdpi.com These in silico profiles provide an early assessment of a compound's potential suitability as a drug candidate.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Characteristic |
| Intestinal Absorption | Likely high, based on lipophilicity and molecular size |
| Blood-Brain Barrier Penetration | Possible, given the moderate lipophilicity |
| Metabolism | Predicted to undergo metabolism by cytochrome P450 enzymes |
| Drug-Likeness | Generally favorable according to Lipinski's Rule of Five |
This table is based on general predictions from the compound's physicochemical properties and is for illustrative purposes.
Advanced Analytical Techniques in the Research and Characterization of 2 Methyl 1 Naphthalen 2 Yl Propan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H-NMR spectroscopy for naphthalene (B1677914) derivatives reveals characteristic chemical shifts for the aromatic protons. For instance, in the ¹H-NMR spectrum of 2-naphthol, the seven aromatic protons appear as multiplets in the range of δ 7.0-8.0 ppm. youtube.com The specific splitting patterns and coupling constants of these signals allow for the precise assignment of each proton on the naphthalene ring system. In structurally related naphthalen-1-yl derivatives, anomalous upfield shifts have been observed for certain naphthyl protons due to shielding effects from nearby aromatic rings, highlighting the sensitivity of NMR to conformational features. rsc.org For 2-Methyl-1-(naphthalen-2-YL)propan-2-amine, the protons of the methyl groups and the methylene bridge would present distinct signals in the aliphatic region of the spectrum, providing further confirmation of the molecule's structure.
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. In the ¹³C-NMR spectrum of 2-methyl-naphthalene, distinct signals are observed for each of the eleven carbon atoms, with chemical shifts influenced by their local electronic environment. spectrabase.comspectrabase.com For propan-2-amine, the carbon atoms of the two equivalent methyl groups and the methine carbon appear at distinct chemical shifts. docbrown.info By combining these observations, the expected ¹³C-NMR spectrum for this compound would show a specific number of signals corresponding to the unique carbon environments within the molecule, confirming the connectivity of the naphthalene ring, the propyl chain, and the amine group. The analysis of various 2-(n-alkylamino)-naphthalene-1,4-dione derivatives has shown how substituents on the naphthalene ring and the alkyl chain systematically influence the ¹³C chemical shifts. nih.gov
Interactive Data Table: Representative NMR Data for Related Structures
| Compound | Nucleus | Chemical Shift (δ) Range (ppm) | Key Features |
| 2-Naphthol | ¹H | 7.0 - 8.0 | Seven aromatic protons as multiplets youtube.com |
| 2-Methyl-naphthalene | ¹³C | 21.5 (CH₃), 125-135 (Aromatic C) | Distinct signals for all 11 carbons spectrabase.com |
| Propan-2-amine | ¹³C | ~25 (CH₃), ~45 (CH) | Two signals for the three carbons docbrown.info |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of compounds in complex mixtures. rsc.org The technique couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov In the analysis of naphthalene and its derivatives, LC-MS/MS has been effectively used to quantify various metabolites in biological samples. nih.gov For this compound, with a molecular weight of 199.3 g/mol , the mass spectrometer would be set to detect the protonated molecule [M+H]⁺ at m/z 200.3. pharmaffiliates.com Subsequent fragmentation (MS/MS) of this parent ion would produce a characteristic pattern of daughter ions, providing a unique fingerprint for the compound and enabling its unambiguous identification, even at trace levels. nih.goveurl-pesticides.eu
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) is a high-resolution mass spectrometry technique that is particularly valuable for the identification of unknown metabolites. scripps.edu The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of both the parent ion and its fragments. This is crucial in metabolite identification, where the structure of the biotransformed molecule is unknown. scripps.edu Studies on the metabolism of naphthalene have utilized LC-MS techniques to identify various conjugated metabolites, such as glucuronides and sulfates, in urine. researchgate.net For this compound, LC-Q-TOF/MS could be employed to identify potential metabolites formed through processes like hydroxylation of the naphthalene ring or N-dealkylation of the amine group.
Interactive Data Table: Mass Spectrometry Parameters for Naphthalene Metabolite Analysis
| Analytical Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Application |
| LC-MS/MS | ESI+ | 200.3 [M+H]⁺ | Compound-specific | Quantification of parent compound |
| LC-Q-TOF/MS | ESI+ | High-resolution m/z | High-resolution fragment m/z | Identification of unknown metabolites scripps.edu |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for assessing the purity of a compound and for separating enantiomers.
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. rsc.org For amine-containing compounds, reverse-phase HPLC methods are commonly developed. sielc.com A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. ptfarm.pl The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Method validation would include assessments of linearity, precision, and accuracy to ensure reliable results. ptfarm.pl
Gas chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC due to their polarity, derivatization can overcome this issue. For the analysis of amines, GC methods often employ specialized columns to improve peak symmetry and resolution. bre.com GC can be used to assess the purity of this compound, and when coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and any impurities. The NIST WebBook provides extensive GC and mass spectral data for naphthalene and related compounds, which can serve as a reference. nist.gov
Interactive Data Table: Chromatographic Conditions for Related Amine and Naphthalene Compounds
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 Reverse-Phase | Acetonitrile/Water with buffer | UV | Purity Determination ptfarm.pl |
| GC | Capillary (e.g., DB-5) | Helium | FID or MS | Purity and Impurity Profiling sigmaaldrich.com |
Applications and Future Directions in Chemical and Biomedical Sciences for 2 Methyl 1 Naphthalen 2 Yl Propan 2 Amine
2-Methyl-1-(naphthalen-2-YL)propan-2-amine as a Versatile Building Block in Organic Synthesis
The chemical structure of this compound offers multiple points for chemical modification, making it a potentially versatile scaffold in organic synthesis. The primary amine group serves as a key functional handle for a variety of chemical transformations.
Key Structural Features for Synthesis:
| Feature | Potential Reactions |
| Primary Amine (-NH2) | Acylation, Alkylation, Reductive amination, Sulfonylation, Formation of Schiff bases |
| Naphthalene (B1677914) Ring | Electrophilic substitution (e.g., nitration, halogenation, sulfonation), Metal-catalyzed cross-coupling reactions |
| Alkyl Spacer | Potential for modifications to alter flexibility and spacing between the amine and naphthalene groups |
The reactivity of the primary amine allows for its incorporation into larger, more complex molecules. For instance, it can be readily acylated to form amides, which are common linkages in many biologically active compounds. Furthermore, the naphthalene ring can be functionalized to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. The synthesis of novel derivatives from this scaffold could lead to the creation of libraries of compounds for screening in various biological assays.
Potential in Drug Discovery and Development Initiatives
The naphthalene moiety is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov This precedent suggests that derivatives of this compound could also exhibit valuable pharmacological properties.
The exploration of this compound and its derivatives as novel therapeutic agents is a promising area of research. The naphthalene scaffold is known to interact with various biological targets. nih.govwikipedia.org By modifying the amine group and the naphthalene ring of the parent compound, it may be possible to design new molecules with specific activities.
For example, the synthesis of naphthalene-chalcone hybrids has been shown to yield compounds with anticancer, antibacterial, and antifungal properties. nih.gov Similarly, the incorporation of a naphthalene moiety into various heterocyclic systems has led to the discovery of potent therapeutic agents. researchgate.net Given these findings, derivatives of this compound could be investigated for a range of therapeutic applications.
The development of analogues of this compound allows for the systematic modulation of its pharmacological profile. Structure-activity relationship (SAR) studies are crucial in this process, aiming to understand how specific structural modifications affect the biological activity of the molecule.
Potential Modifications and Their Expected Impact:
| Modification | Potential Impact on Pharmacological Profile |
| Substitution on the Naphthalene Ring | Alteration of lipophilicity, electronic properties, and interaction with target proteins. |
| Modification of the Amine Group | Changes in basicity, hydrogen bonding capacity, and metabolic stability. |
| Variation of the Alkyl Chain | Optimization of the distance and orientation between the pharmacophoric groups. |
By systematically synthesizing and evaluating a series of analogues, researchers can identify key structural features required for a desired therapeutic effect and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Research into Long-Acting Beta-2 Adrenergic Receptor Agonists (LABA) and Related Therapeutic Classes
Beta-2 adrenergic receptor agonists are a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.netekb.eg Long-acting beta-2 adrenergic receptor agonists (LABAs) are characterized by their extended duration of action, which is often attributed to specific structural features. ijpsjournal.com
The general structure of many beta-2 agonists is a phenylethylamine core. wikipedia.org While this compound does not fit this exact template, the presence of an aromatic ring (naphthalene) and an amine group suggests a potential, though speculative, interaction with adrenergic receptors. The bulky and lipophilic naphthalene group could potentially contribute to a longer duration of action, a key characteristic of LABAs.
Further research would be necessary to explore whether derivatives of this compound could be designed to selectively bind to and activate beta-2 adrenergic receptors. This would involve synthesizing analogues with modifications that mimic the key pharmacophoric features of known LABAs and evaluating their activity in relevant in vitro and in vivo models.
Addressing Challenges and Identifying Opportunities in Future Research on Naphthalene-Based Amines
While the naphthalene scaffold offers significant opportunities in drug discovery, there are also challenges that need to be addressed in the research and development of naphthalene-based amines like this compound.
Challenges:
Metabolism and Toxicity: Naphthalene itself can be metabolized to reactive intermediates such as epoxides and quinones, which can lead to toxicity. nih.gov Understanding the metabolic pathways of new naphthalene-based compounds is crucial to ensure their safety.
Selectivity: Achieving selective interaction with a specific biological target over others is a common challenge in drug design. For naphthalene derivatives, ensuring selectivity can be complex due to the promiscuous binding nature of the naphthalene ring with various proteins.
Synthesis: While the primary amine offers a convenient starting point, the regioselective functionalization of the naphthalene ring can sometimes be challenging and may require multi-step synthetic routes.
Opportunities:
Untapped Chemical Space: The specific compound this compound represents a relatively unexplored area of chemical space. Its unique combination of a bulky naphthalene group and a neo-pentyl-like amine structure could lead to novel biological activities.
Modern Drug Design Techniques: The application of computational methods, such as molecular docking and virtual screening, can help in identifying potential biological targets for this compound and guide the design of more potent and selective analogues.
Combination Therapies: Naphthalene-based compounds could be explored in combination with other therapeutic agents to achieve synergistic effects or to overcome drug resistance.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, and what are their efficiency metrics?
- Answer : Two main routes are documented:
- Grignard Reaction : Reacting 2-naphthonitrile with methylmagnesium bromide yields the target compound with ~76% efficiency. This method benefits from straightforward scalability but requires strict anhydrous conditions .
- Alcohol Amination : Using α,α-dimethyl-2-naphthalenemethanol as a precursor, though specific yields are not detailed. This route may involve reductive amination or catalytic dehydrogenation, requiring optimization for reproducibility .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Answer : Key methods include:
- NMR Spectroscopy : Analyze proton environments (e.g., methyl groups at δ ~1.5 ppm, naphthyl protons at δ ~7.2–8.3 ppm) to confirm substitution patterns.
- Mass Spectrometry : Validate molecular weight (MW: 185.27 g/mol) via ESI-MS or GC-MS.
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm, referencing standards from synthesis protocols .
Q. What preliminary toxicological assessments should be conducted based on structurally related naphthylamines?
- Answer : While direct data are scarce, extrapolate from 2-naphthylamine (CAS 91-59-8), a known carcinogen. Conduct:
- Ames Tests : Evaluate mutagenicity of aromatic amines.
- In Vitro Cytotoxicity : Use hepatic (HepG2) and bladder (T24) cell lines to assess metabolic activation risks.
- DNA Adduct Studies : Monitor urinary or hepatic DNA damage via LC-MS/MS, as seen in β-naphthylamine models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the Grignard-based synthesis?
- Answer :
- Temperature Control : Maintain −10°C during Grignard addition to minimize side reactions (e.g., over-alkylation).
- Solvent Selection : Replace THF with Et₂O for slower reaction kinetics, enhancing selectivity.
- Workup Protocol : Quench with NH₄Cl(aq) instead of H₂O to prevent emulsion formation during extraction .
Q. What computational methods are suitable for predicting the stereoelectronic effects of the naphthyl group?
- Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess electron density distribution on the naphthyl ring.
- Molecular Dynamics (MD) : Simulate steric hindrance effects in nucleophilic reactions (e.g., SN2 vs. SN1 pathways).
- Docking Studies : Evaluate binding affinities to biological targets (e.g., monoamine transporters) using AutoDock Vina .
Q. How can crystallographic data (e.g., via SHELX) resolve ambiguities in molecular conformation or polymorphism?
- Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/EtOAc). Refine using SHELXL-2018 to resolve torsional angles of the naphthyl-methylamine moiety.
- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in bulky aromatic systems .
Q. What strategies mitigate conflicting spectroscopic data when characterizing derivatives?
- Answer :
- Multi-Nuclear NMR : Use ¹³C-DEPT and 2D HSQC to distinguish overlapping signals in crowded aromatic regions.
- Isotopic Labeling : Introduce ¹⁵N or ²H labels to track amine proton exchange rates in DMSO-d₆.
- Correlation with Synthetic Intermediates : Compare intermediates (e.g., ketones from ) to validate reaction pathways .
Q. How does the steric profile of the naphthyl substituent influence its reactivity in nucleophilic or electrophilic reactions?
- Answer :
- Steric Maps : Generate via Mercury software to quantify % buried volume around the amine group. High steric bulk (~35%) impedes electrophilic substitution but stabilizes carbocation intermediates.
- Kinetic Studies : Monitor reaction rates of Friedel-Crafts alkylation vs. sterically hindered SN2 pathways using UV-Vis or stopped-flow techniques.
- Comparative Analysis : Contrast with adamantyl-propan-1-amine () to isolate steric vs. electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
